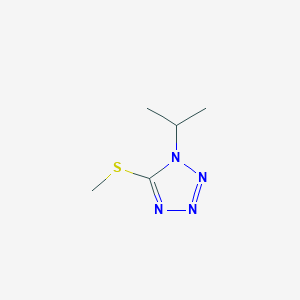

1-Isopropyl-5-(methylthio)-1H-tetrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10N4S |

|---|---|

Molecular Weight |

158.23 g/mol |

IUPAC Name |

5-methylsulfanyl-1-propan-2-yltetrazole |

InChI |

InChI=1S/C5H10N4S/c1-4(2)9-5(10-3)6-7-8-9/h4H,1-3H3 |

InChI Key |

YUXCVFFLUXKMER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=NN=N1)SC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Isopropyl 5 Methylthio 1h Tetrazole

Classical and Contemporary Synthetic Routes to 5-Substituted Tetrazoles

The assembly of the tetrazole core and its subsequent functionalization are governed by well-established and evolving chemical principles. The synthesis of 1-isopropyl-5-(methylthio)-1H-tetrazole is predicated on these fundamental strategies.

[3+2] Cycloaddition Reactions in the Formation of the Tetrazole Ring System

The most direct and widely utilized method for constructing the tetrazole ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of an azide (B81097) species with a nitrile. acs.orgnih.govnih.gov This reaction is a cornerstone of tetrazole chemistry, providing a versatile route to 5-substituted-1H-tetrazoles. acs.org The mechanism of this transformation is a subject of ongoing study, with evidence suggesting it can proceed through either a concerted [3+2] cycloaddition or a two-step sequence involving the initial nucleophilic attack of the azide on the nitrile, followed by cyclization. acs.orgnih.gov

Traditionally, this reaction requires elevated temperatures, often between 100-150 °C, to overcome the activation barrier. acs.org The scope of the reaction is broad, accommodating a variety of nitriles. acs.org A significant advancement in this area is the Ugi-azide multicomponent reaction, which allows for the one-pot synthesis of 1,5-disubstituted tetrazoles from an amine, an aldehyde, an isocyanide, and an azide source like trimethylsilyl (B98337) azide (TMSN₃). scielo.org.mxmdpi.com This approach offers high efficiency and molecular diversity from readily available starting materials. scielo.org.mxbeilstein-journals.org Another classical variant involves the reaction of isocyanides with hydrazoic acid or its surrogates to yield 1-substituted tetrazoles. nih.gov

Functionalization Strategies for Methylthio Moieties in Heterocyclic Systems

To synthesize the target compound, a methylthio (-SMe) group must be present at the C-5 position of the tetrazole ring. This can be achieved by two primary strategies: starting with a sulfur-containing precursor or functionalizing the tetrazole ring post-formation.

A common approach involves using a thiocyanate (B1210189) as the nitrile component in the [3+2] cycloaddition. For instance, the reaction of methyl thiocyanate with sodium azide would directly yield 5-(methylthio)-1H-tetrazole. This intermediate is crucial, as it provides the core structure for subsequent N-alkylation. The use of thiocyanates in cycloaddition reactions to form 5-thio-substituted tetrazoles is a well-documented method. organic-chemistry.org

Alternatively, one could synthesize a 5-mercaptotetrazole intermediate, which is then alkylated with a methylating agent (e.g., methyl iodide) to install the methylthio group. The synthesis of related compounds, such as 5-benzylthio-1H-tetrazole, has been accomplished by reacting thiosemicarbazide (B42300) with benzyl (B1604629) chloride, followed by cyclization with sodium nitrite, demonstrating a viable pathway for creating C-S bonds in tetrazole precursors. prepchem.com The methylthio group is not merely a substituent; it is a versatile synthon that can be further modified and has been shown to red-shift the UV absorbance of the tetrazole, which can be useful in photochemical applications. nih.govresearchgate.net

Introduction of Isopropyl Groups via Alkylation and Related Methods

The final structural feature of the target molecule is the isopropyl group at the N-1 position. This is typically introduced via N-alkylation of the pre-formed 5-(methylthio)-1H-tetrazole ring. A significant challenge in the N-alkylation of 5-substituted tetrazoles is controlling the regioselectivity. The reaction can occur at either the N-1 or N-2 position, often yielding a mixture of isomers that can be difficult to separate. thieme-connect.comresearchgate.net

Several methods exist for N-alkylation, with the choice of reagents and conditions heavily influencing the isomeric ratio.

Alkylation with Alkyl Halides : A standard method involves reacting the tetrazole with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base such as potassium carbonate. mdpi.com The solvent and base play a critical role in directing the selectivity.

Mitsunobu Reaction : The Mitsunobu reaction, which utilizes an alcohol (isopropanol), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD), is another effective method for N-alkylation. rsc.org

Alkylation with Alcohols : Under strongly acidic conditions (e.g., concentrated H₂SO₄), 5-substituted tetrazoles can be alkylated using alcohols. Interestingly, this method has been reported to selectively yield 2-alkyltetrazoles, highlighting the profound effect of the reaction medium on regioselectivity. researchgate.netdocumentsdelivered.com

Alkylation of Metal Tetrazolates : To enhance selectivity for the N-1 isomer, the tetrazole can be converted to its corresponding lithium salt. The alkylation of lithium tetrazolate with alkyl bromides has been shown to favor the formation of N-1 substituted products. nih.gov

The steric and electronic properties of the C-5 substituent, along with the specific reaction conditions, collectively determine the outcome of the N-alkylation step.

Optimized Synthetic Protocols for this compound

Achieving an efficient synthesis of this compound requires careful optimization of both the ring formation and the alkylation steps to maximize yield and regioselectivity.

Catalyst Systems and Reaction Conditions for Enhanced Yield and Selectivity in Tetrazole Synthesis

Modern synthetic protocols have moved towards catalyzed reactions under milder conditions to improve the efficiency and environmental footprint of tetrazole synthesis.

For the initial [3+2] cycloaddition to form 5-(methylthio)-1H-tetrazole from methyl thiocyanate and sodium azide, various catalysts can be employed. Lewis acids such as zinc(II) salts (e.g., ZnCl₂, Zn(OTf)₂) are particularly effective. organic-chemistry.org They activate the nitrile group towards nucleophilic attack by the azide, thereby accelerating the reaction and allowing for lower temperatures. organic-chemistry.org Homogeneous catalysts, including cobalt(II) complexes, have also demonstrated excellent activity for this transformation. nih.govacs.org Furthermore, the use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. organic-chemistry.orgacs.org

For the subsequent N-isopropylation step, achieving high selectivity for the N-1 isomer is paramount. Based on established methodologies, reacting the lithium salt of 5-(methylthio)-1H-tetrazole with 2-bromopropane (B125204) in a solvent like aqueous ethanol (B145695) could provide a selective route to the desired 1-isopropyl product. nih.gov

The table below summarizes various catalytic systems used in the synthesis of 5-substituted tetrazoles.

| Catalyst System | Substrates | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Zinc Salts (e.g., ZnCl₂) | Nitriles, NaN₃ | Activates nitrile, broad scope, can be used in water. | Water or organic solvent, heat or microwave. | organic-chemistry.org |

| Cobalt(II) Complexes | Organonitriles, NaN₃ | High efficiency under homogeneous conditions. | Methanol, reflux. | nih.govacs.org |

| Nanomaterial Catalysts (e.g., Pd/Co NPs) | Nitriles, NaN₃ | High yield, catalyst recyclability, green solvents. | PEG-400 or EtOH, 80-120 °C. | rsc.orgresearchgate.net |

| Yb(OTf)₃ | Amines, Triethyl orthoformate, NaN₃ | Good yields for 1-substituted tetrazoles. | Solvent-free or organic solvent. | organic-chemistry.org |

| None (Ugi-Azide MCR) | Amine, Aldehyde, Isocyanide, TMSN₃ | One-pot synthesis of 1,5-disubstituted tetrazoles, high diversity. | Methanol, room temperature. | scielo.org.mxmdpi.comnih.gov |

Purification Techniques for Academic Research Scale Production

The purification of tetrazole derivatives is a critical step in their synthesis, ensuring the removal of unreacted starting materials, catalysts, and unwanted isomers. For the academic research scale production of this compound, a multi-step purification strategy is typically employed.

Following the initial synthesis of the 5-(methylthio)-1H-tetrazole intermediate, an acid-base extraction is a highly effective purification method. acs.org Due to the acidic nature of the N-H proton (pKa similar to carboxylic acids), the tetrazole can be selectively extracted from the organic reaction mixture into an aqueous basic solution (e.g., sodium bicarbonate). lifechemicals.comacs.org The aqueous layer is then washed with an organic solvent to remove non-acidic impurities before being re-acidified, causing the pure tetrazole to precipitate, where it can be collected by filtration or extracted back into an organic solvent. chemicalbook.com

After the N-alkylation step, the primary purification challenge is the separation of the desired N-1 isomer from the N-2 isomer. Column chromatography is the most common and effective technique for this purpose. thieme-connect.comrsc.org Silica gel is typically used as the stationary phase, with an eluent system of ethyl acetate (B1210297) and hexanes. thieme-connect.comrsc.org The progress of the separation is monitored by thin-layer chromatography (TLC). acs.org

Finally, to obtain an analytically pure product, recrystallization is often performed. The purified tetrazole is dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate) and a co-solvent in which the compound is less soluble (e.g., hexanes) is added until turbidity is observed. acs.orgchemicalbook.com Upon slow cooling, the pure compound crystallizes, leaving any remaining impurities in the solution.

Derivatization Strategies and Analogue Synthesis of this compound Scaffolds

The this compound scaffold serves as a versatile platform for the synthesis of a diverse range of analogues through various derivatization strategies. These strategies focus on the chemical manipulation of its three primary components: the N1-isopropyl group, the C5-methylthio group, and the tetrazole core itself. Such modifications are crucial for modulating the physicochemical and pharmacological properties of the resulting molecules in drug discovery and materials science.

Chemical Transformations at the Isopropyl Moiety

Direct chemical modification of the N-isopropyl group on the tetrazole ring presents a synthetic challenge due to the general stability of this alkyl substituent. However, several potential strategies can be envisaged based on known reactions of N-alkyl heterocyles and the metabolic pathways of related compounds.

One potential avenue for functionalization is through oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes. nih.gov In biological systems, N-dealkylation is a common metabolic pathway for N-alkylamines, which proceeds through the hydroxylation of the carbon atom attached to the nitrogen. nih.gov For the this compound, this would involve the formation of an unstable hemiaminal intermediate at the tertiary carbon of the isopropyl group, which would then decompose to acetone (B3395972) and 5-(methylthio)-1H-tetrazole. While primarily a metabolic process, this enzymatic transformation highlights the potential for selective oxidation at the tertiary carbon of the isopropyl group. nih.gov

In a synthetic context, achieving selective oxidation of the isopropyl group without affecting the sensitive tetrazole ring or the methylthio group is challenging. However, reactions analogous to the benzylic oxidation of alkylarenes could potentially be adapted. researchgate.netnih.govnih.govrsc.org Strong oxidizing agents like potassium permanganate (B83412) or chromic acid are typically used for benzylic oxidations, but these harsh conditions would likely degrade the tetrazole ring. nih.govnih.govrsc.org More targeted catalytic approaches would be necessary to achieve this transformation synthetically.

Another potential strategy for functionalizing the isopropyl group is through free-radical halogenation. nih.govreddit.comacs.orgchemistrysteps.comyoutube.com The tertiary C-H bond of the isopropyl group is a potential site for radical abstraction. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN) are commonly used for allylic and benzylic brominations and could potentially be applied to achieve selective bromination at the tertiary carbon of the isopropyl group. chemistrysteps.comyoutube.com The resulting 1-(2-bromo-2-propanyl)-5-(methylthio)-1H-tetrazole could then serve as a precursor for further nucleophilic substitution or elimination reactions to introduce new functional groups.

| Potential Transformation | Reagents and Conditions | Potential Product(s) | Remarks |

| N-Deisopropylation | Cytochrome P450 Enzymes | 5-(methylthio)-1H-tetrazole, Acetone | Primarily a metabolic pathway. nih.gov |

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, light) | 1-(2-bromo-2-propanyl)-5-(methylthio)-1H-tetrazole | Analogous to benzylic/allylic bromination; selectivity for the tertiary position is expected. chemistrysteps.com |

Modifications and Substitutions of the Methylthio Group

The methylthio group at the C5 position of the tetrazole ring is a highly versatile handle for further functionalization. Its sulfur atom can be readily oxidized, and the entire group can be displaced by various nucleophiles, particularly after activation through oxidation.

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. These oxidations can be controlled to yield either the sulfoxide (B87167) or the sulfone by careful choice of the oxidant and reaction conditions.

For the synthesis of the methylsulfinyl derivative, mild oxidizing agents are typically employed. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) in stoichiometric amounts at low temperatures. researchgate.net Hydrogen peroxide in the presence of a suitable catalyst can also be used for selective oxidation to the sulfoxide.

Further oxidation to the methylsulfonyl derivative can be achieved using an excess of a strong oxidizing agent like m-CPBA or potassium permanganate. The resulting 1-isopropyl-5-(methylsulfonyl)-1H-tetrazole is a key intermediate for subsequent substitution reactions.

Nucleophilic Substitution of the Methylthio and Derived Groups

The methylthio group itself can be displaced by strong nucleophiles, but the reaction is often more efficient when it is converted to a better leaving group, such as a methylsulfinyl or, more commonly, a methylsulfonyl group. The strong electron-withdrawing nature of the methylsulfonyl group activates the C5 position of the tetrazole ring towards nucleophilic aromatic substitution. nih.gov

A wide range of nucleophiles can be used to displace the methylsulfonyl group, allowing for the introduction of various functionalities at the C5 position. These include amines, alkoxides, and thiolates. For example, reaction with primary or secondary amines would yield 5-amino-1-isopropyl-1H-tetrazole derivatives. Similarly, treatment with sodium alkoxides would lead to the formation of 5-alkoxy-1-isopropyl-1H-tetrazoles.

| Reaction Type | Starting Material | Reagents and Conditions | Product |

| Oxidation | This compound | m-CPBA (1 equiv.), CH₂Cl₂, 0 °C to r.t. | 1-Isopropyl-5-(methylsulfinyl)-1H-tetrazole |

| Oxidation | This compound | m-CPBA (>2 equiv.), CH₂Cl₂, r.t. | 1-Isopropyl-5-(methylsulfonyl)-1H-tetrazole |

| Nucleophilic Substitution | 1-Isopropyl-5-(methylsulfonyl)-1H-tetrazole | R¹R²NH, solvent, heat | 5-(R¹R²-amino)-1-isopropyl-1H-tetrazole |

| Nucleophilic Substitution | 1-Isopropyl-5-(methylsulfonyl)-1H-tetrazole | R-ONa, R-OH, heat | 5-(R-alkoxy)-1-isopropyl-1H-tetrazole |

| Nucleophilic Substitution | 1-Isopropyl-5-(methylsulfonyl)-1H-tetrazole | R-SNa, solvent, heat | 5-(R-thio)-1-isopropyl-1H-tetrazole |

Diversification of the Tetrazole Core through Further Functionalization

The tetrazole ring in this compound is generally stable, but it can participate in several reactions that allow for further diversification of the core structure. These include N-dealkylation and cycloaddition reactions.

N-Dealkylation

A key strategy for diversifying the tetrazole scaffold is the removal of the N1-isopropyl group. N-dealkylation reactions provide access to the corresponding 5-(methylthio)-1H-tetrazole, which is a versatile intermediate for the synthesis of other N1-substituted analogues. mdpi.comdntb.gov.uaresearchgate.net Various chemical methods have been developed for N-dealkylation, often involving reagents like chloroformates followed by hydrolysis, or catalytic methods. mdpi.comresearchgate.net Once the N-dealkylated tetrazole is obtained, it can be reacted with a wide range of alkylating or arylating agents to introduce new substituents at the N1 position, leading to a library of diverse 1,5-disubstituted tetrazoles.

Thermal and Photochemical Reactions

1,5-disubstituted tetrazoles can undergo thermal or photochemical decomposition, leading to the extrusion of molecular nitrogen and the formation of highly reactive intermediates. nih.govcolab.wsresearchgate.net Photolysis of tetrazoles can generate nitrilimines, which are 1,3-dipoles that can readily participate in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. nih.gov This provides a powerful method for the synthesis of other heterocyclic systems, such as pyrazolines and pyrazoles, starting from the tetrazole core. The specific nature of the N1 and C5 substituents can influence the stability of the tetrazole ring and the conditions required for these transformations.

It is important to note that for this compound, direct functionalization of the tetrazole ring via C-H activation is not feasible as there are no hydrogen atoms attached to the ring carbon. nih.gov Therefore, derivatization of the tetrazole core relies on reactions that either modify the existing substituents to influence the ring's properties or involve the ring itself in cleavage and rearrangement processes.

| Strategy | Description | Intermediate/Product | Potential Applications |

| N-Dealkylation | Removal of the N1-isopropyl group. mdpi.comdntb.gov.ua | 5-(methylthio)-1H-tetrazole | Synthesis of new N1-substituted analogues. |

| Thermal/Photochemical Cycloaddition | Nitrogen extrusion to form a nitrilimine intermediate, followed by cycloaddition with a dipolarophile. nih.govcolab.wsresearchgate.net | Pyrazoline or pyrazole (B372694) derivatives | Construction of new heterocyclic scaffolds. |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. Through the analysis of various NMR experiments, the precise connectivity and constitution of 1-Isopropyl-5-(methylthio)-1H-tetrazole and its precursors can be unequivocally established.

High-Resolution ¹H NMR Studies of this compound and its Precursors

High-resolution ¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the isopropyl and methylthio moieties.

Based on data from structurally similar compounds, the protons of the methyl groups of the isopropyl substituent would likely appear as a doublet in the upfield region of the spectrum. The methine proton of the isopropyl group, being adjacent to the nitrogen atom of the tetrazole ring, would resonate further downfield as a septet. The methylthio group protons would be observed as a sharp singlet, with its chemical shift influenced by the sulfur atom and the aromatic tetrazole ring.

For instance, in a related compound, (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol, the singlet for the methyl group attached to the tetrazole ring appears at 3.96 ppm. mdpi.com This provides a reference point for the expected chemical shift of the methylthio group in the target compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH(CH₃)₂ | Downfield | Septet | ~7 Hz |

| -CH(CH₃)₂ | Upfield | Doublet | ~7 Hz |

| -SCH₃ | Mid-field | Singlet | N/A |

Carbon-13 (¹³C) NMR Analysis and Chemical Shift Correlations

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In this compound, distinct signals are expected for the carbon atoms of the isopropyl group, the methylthio group, and the tetrazole ring.

The carbon atom of the tetrazole ring attached to the sulfur atom is anticipated to appear as a quaternary carbon signal in the downfield region of the spectrum. For example, in a similar tetrazole derivative, the quaternary carbon of the tetrazole ring is observed at 153.32 ppm. mdpi.com The carbons of the isopropyl group (methine and methyl) and the methylthio group will have characteristic chemical shifts. The carbon of the methylthio group in the aforementioned related compound resonates at 33.87 ppm. mdpi.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 (Tetrazole ring) | ~150-160 |

| -CH(CH₃)₂ | ~50-60 |

| -CH(CH₃)₂ | ~20-25 |

| -SCH₃ | ~10-15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (typically over two to three bonds). In the context of this compound, HMBC would show correlations between the methine proton of the isopropyl group and the carbons of the tetrazole ring, as well as between the methylthio protons and the C5 carbon of the tetrazole ring, thus confirming the substitution pattern. The analysis of a related compound, (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol, utilized HSQC to confirm that the quaternary carbon at 153.32 ppm does not correlate with a proton signal. mdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared Spectroscopic Characterization of Key Vibrational Modes

The IR spectrum of this compound would be expected to display characteristic absorption bands for the tetrazole ring and the alkyl groups. Tetrazole compounds typically exhibit characteristic vibrations for the ring structure. pnrjournal.com For instance, free tetrazole groups show vibration peaks in the regions of 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com The C-H stretching vibrations of the isopropyl and methyl groups would be observed in the 2850-3000 cm⁻¹ region. The C-S stretching vibration is often weak and can be difficult to assign definitively in IR spectra, but it is generally found in the 600-800 cm⁻¹ range. pnrjournal.com

Raman Spectroscopy for Molecular Structure and Bonding Insights

Raman spectroscopy provides complementary information to IR spectroscopy. For molecules containing sulfur atoms, the C-S stretching vibration often gives a more intense signal in the Raman spectrum compared to the IR spectrum. This would be a key feature in the Raman spectrum of this compound. The symmetric vibrations of the tetrazole ring are also expected to be Raman active. In studies of related compounds like 5-(benzylthio)-1H-tetrazole, Raman spectroscopy has been used to identify N-H vibrational modes in the 3200-2900 cm⁻¹ region. pnrjournal.com

Mass Spectrometry (MS) in Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is crucial for confirming its elemental composition. For this compound, with a molecular formula of C₅H₁₀N₄S, the theoretical exact mass can be calculated with high precision.

The molecular formula is determined by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁴N, ³²S). This precise mass allows for the unambiguous confirmation of the chemical formula, distinguishing it from other compounds with the same nominal mass. In a typical HRMS analysis, the experimentally measured mass of the protonated molecule ([M+H]⁺) would be compared against the calculated value. A difference of less than 5 parts per million (ppm) is considered confirmation of the elemental composition. mdpi.com

Table 1: Calculated Exact Mass for this compound

| Formula | Ion | Calculated Exact Mass (Da) |

|---|---|---|

| C₅H₁₀N₄S | [M+H]⁺ | 159.06751 |

| C₅H₁₀N₄S | [M+Na]⁺ | 181.04945 |

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of a molecule. In an MS/MS experiment, the ion of interest (the precursor ion, e.g., the protonated molecule at m/z 159.06751) is isolated and then fragmented by collision with an inert gas. The resulting product ions are then analyzed to reveal structural information.

Based on studies of other 1,5-disubstituted tetrazoles, several key fragmentation pathways for this compound can be predicted. nih.gov The fragmentation is highly dependent on the substituents and the ionization method used. nih.gov Common fragmentation patterns for tetrazole rings involve the elimination of a stable nitrogen molecule (N₂). nih.gov

Key Predicted Fragmentation Pathways:

Loss of Dinitrogen (N₂): A characteristic fragmentation of the tetrazole ring is the extrusion of a neutral N₂ molecule. This is often a primary fragmentation process. nih.gov

Cleavage of the Isopropyl Group: The bond between the ring nitrogen (N1) and the isopropyl group can cleave, leading to the loss of a C₃H₇ radical or a C₃H₆ molecule.

Cleavage of the Methylthio Group: Fragmentation can occur at the C5-S bond, leading to the loss of the methylthio group (•SCH₃) or related fragments.

Table 2: Hypothetical MS/MS Fragmentation Data for [C₅H₁₀N₄S+H]⁺

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Formula of Product Ion |

|---|---|---|---|

| 159.06751 | 131.07161 | N₂ | [C₅H₁₁N₂S]⁺ |

| 159.06751 | 116.05151 | C₃H₇ | [C₂H₄N₄S]⁺ |

| 159.06751 | 112.02021 | •SCH₃ | [C₄H₁₀N₄]⁺ |

| 131.07161 | 89.02901 | C₃H₆ | [C₂H₅N₂S]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While a single crystal X-ray structure for this compound has not been reported, analysis of a closely related derivative, 1-methyl-5-(4-(1-methyl-1H-tetrazol-5-ylthio)butylthio)-1H-tetrazole , provides significant insight into the likely structural features. researchgate.net This analogue contains the core 1-alkyl-5-(alkylthio)-1H-tetrazole moiety.

In the reported structure of the analogue, the tetrazole ring is planar, as expected for an aromatic system. The substituents at the N1 and C5 positions lie relative to this plane. It is expected that this compound would exhibit a similar planar tetrazole core. The isopropyl and methylthio groups would be attached to this ring, and their precise orientation and conformation would be determined by steric and electronic factors.

Table 3: Crystallographic Data for the Analogue Compound 1-methyl-5-(4-(1-methyl-1H-tetrazol-5-ylthio)butylthio)-1H-tetrazole researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₄N₈S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.455(1) |

| b (Å) | 9.7574(8) |

| c (Å) | 8.9024(9) |

| β (°) | 116.23(1) |

| Volume (ų) | 658.8 |

| Z | 2 |

The way molecules pack in a crystal lattice is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. For this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by weaker C-H···N or C-H···S interactions and van der Waals forces.

In the crystal structure of its methyl-substituted analogue, the flexible linker allows the molecule to adopt an "S" conformation, with the two tetrazole rings being parallel to each other. researchgate.net This suggests that π-π stacking interactions between tetrazole rings could play a role in the crystal packing if the molecules arrange appropriately. For this compound, the bulkier isopropyl group might influence the packing arrangement, potentially preventing the close parallel stacking seen in other derivatives and favoring a herringbone or other motif driven by steric hindrance and weak hydrogen bonding.

Computational and Theoretical Chemistry Studies of 1 Isopropyl 5 Methylthio 1h Tetrazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 1-Isopropyl-5-(methylthio)-1H-tetrazole, a geometry optimization would be the first step. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. A common approach is to use a functional such as B3LYP combined with a basis set like 6-311++G(d,p). The result of this calculation would be the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Following geometry optimization, a frontier orbital analysis can be performed. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. For tetrazole derivatives, the distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies.

These high-accuracy energy calculations would be valuable for determining the thermodynamic properties of this compound, such as its heat of formation and reaction energies. By comparing the energies of different isomers or conformers, the most stable forms of the molecule can be identified. For instance, calculations could explore the rotational barriers around the C-S and C-N bonds involving the isopropyl group.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

For this compound, an MEP surface analysis would reveal regions of negative potential, typically associated with lone pairs of electrons on the nitrogen and sulfur atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential, often found around hydrogen atoms, would indicate sites for nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity landscape.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule.

For this compound, the predicted chemical shifts for the hydrogen and carbon atoms in the isopropyl group, the methylthio group, and the tetrazole ring would be calculated. These theoretical values can be compared with experimentally obtained NMR spectra. A good correlation between the predicted and experimental shifts would provide confidence in the calculated molecular structure. Discrepancies can often be explained by solvent effects or conformational dynamics not fully captured in the gas-phase calculations. In general, the chemical shift of the carbon atom in the tetrazole ring is sensitive to the substitution pattern.

Below is an illustrative table showing how predicted and experimental NMR data for a hypothetical analysis of this compound might be presented.

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| Tetrazole-C5 | - | - | (Value) | (Value) |

| S-CH₃ | (Value) | (Value) | (Value) | (Value) |

| Isopropyl-CH | (Value) | (Value) | (Value) | (Value) |

| Isopropyl-CH₃ | (Value) | (Value) | (Value) | (Value) |

Computational chemistry can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory as the geometry optimization.

A frequency calculation for this compound would yield a set of vibrational modes, each with a specific frequency and intensity. These modes can be animated to visualize the corresponding atomic motions, such as C-H stretches, N-N stretches of the tetrazole ring, and C-S stretches. The predicted spectrum can be compared with an experimental IR or Raman spectrum to aid in the assignment of the observed vibrational bands. It is common practice to scale the calculated frequencies by an empirical factor to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations.

An example of how such data would be presented is shown in the table below.

| Vibrational Mode Description | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Isopropyl C-H Stretch (asymmetric) | (Value) | (Value) | (Value) |

| Isopropyl C-H Stretch (symmetric) | (Value) | (Value) | (Value) |

| Methylthio C-H Stretch | (Value) | (Value) | (Value) |

| Tetrazole Ring Stretch | (Value) | (Value) | (Value) |

| C-S Stretch | (Value) | (Value) | (Value) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior of this compound

Computational studies, particularly Molecular Dynamics (MD) simulations, provide significant insights into the dynamic nature of this compound. These simulations allow for the exploration of its conformational possibilities and its behavior in a solution environment, offering a molecular-level understanding that complements experimental data.

Conformational Landscape Exploration of this compound

The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds: the N1-C(isopropyl) bond and the C5-S(methylthio) bond. Computational methods, such as Density Functional Theory (DFT), are employed to scan the potential energy surface (PES) by systematically rotating these bonds to identify stable conformers (energy minima) and the transition states that separate them.

Studies on analogous compounds, such as 5-(benzylthio)-1H-tetrazole, have utilized DFT calculations with basis sets like B3LYP/6-311++G(d,p) to determine the most stable geometries. pnrjournal.com For this compound, the conformational analysis would similarly focus on the dihedral angles defined by the isopropyl and methylthio groups relative to the plane of the tetrazole ring. It is predicted that multiple low-energy conformers exist due to the internal rotation around the C-N and C-S bonds. iu.edu.sa The relative energies of these conformers, typically within a few kcal/mol of each other, determine their population distribution at a given temperature according to the Boltzmann distribution. unibo.it The exploration of the PES reveals the energy barriers to rotation, indicating how readily the molecule can interconvert between different conformations. This analysis is crucial for understanding its interactions with biological targets or other molecules, as the conformational state can significantly influence binding affinity and reactivity.

Table 1: Predicted Torsional Barriers for Key Rotations in this compound (Illustrative)

| Rotatable Bond | Dihedral Angle Definition | Predicted Energy Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |

| N1-CH(CH₃)₂ | C5-N1-CH-C(H₃) | 2.5 - 4.0 | ~60° (staggered) |

| C5-S-CH₃ | N4-C5-S-C(H₃) | 1.5 - 3.0 | ~90° (gauche) |

Note: This data is illustrative and based on computational studies of similar heterocyclic compounds. Specific values for this compound would require dedicated DFT calculations.

Solvent Effects on Molecular Structure and Dynamics, particularly in isopropyl alcohol

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Isopropyl alcohol, as a polar protic solvent, is capable of forming hydrogen bonds and engaging in dipole-dipole interactions. MD simulations incorporating explicit solvent models are used to study these interactions and their effect on the solute's structure and dynamics.

In isopropyl alcohol, the solvent molecules are expected to form a solvation shell around the tetrazole. The nitrogen atoms of the tetrazole ring, particularly N3 and N4, can act as hydrogen bond acceptors, while the N1-H can act as a hydrogen bond donor. These interactions can stabilize certain conformations over others, potentially altering the conformational landscape compared to the gas phase. pnrjournal.com For example, conformations that expose the hydrogen-bonding sites to the solvent may become more populated.

Furthermore, solvent effects are critical in understanding the tautomeric equilibrium of 5-substituted-1H-tetrazoles. pnrjournal.com While the 1H-tautomer is often predominant in solution, the polarity of the solvent can influence the relative stability of the 1H- and 2H-tautomers. pnrjournal.com Computational models like the Polarizable Continuum Model (PCM) or Self-Consistent Reaction Field (SCRF) can be used to estimate how the dielectric constant of a solvent like isopropyl alcohol affects this equilibrium. pnrjournal.com MD simulations provide a more dynamic picture, showing the fluctuations in the hydrogen-bonding network and the exchange of solvent molecules between the solvation shell and the bulk solvent, which in turn influences the structural dynamics of the solute molecule.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving tetrazole derivatives. By mapping out reaction pathways, identifying intermediates, and characterizing transition states, theoretical studies provide a level of detail that is often inaccessible through experimental means alone.

Transition State Characterization and Reaction Barrier Determination for Tetrazole Transformations

A fundamental transformation involving tetrazoles is their formation via [3+2] cycloaddition between a nitrile and an azide (B81097). nih.gov Computational studies using DFT can precisely characterize the geometry of the transition state (TS) for this reaction. acs.org For the cycloaddition of an azide to a nitrile, the transition state involves the concerted formation of two new single bonds. acs.org Key parameters such as the forming C-N and N-N bond lengths, as well as the bond angles within the reacting moieties, are determined. acs.org

For example, in the cycloaddition of methyl azide to acetonitrile, the C(nitrile)-N(azide) distance in the transition state is calculated to be around 1.80-1.99 Å, while the N(nitrile)-N(azide) distance is in the range of 1.96-2.40 Å. acs.org These calculations reveal that the transition state is asymmetric. acs.org Frequency calculations are performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once the transition state and reactants are optimized, the activation energy, or reaction barrier, can be calculated as the energy difference between them. This barrier is a critical determinant of the reaction rate. Computational studies have shown that the energy barrier for tetrazole formation is highly dependent on the electronic nature of the substituents on the nitrile. acs.org Electron-withdrawing groups on the nitrile generally lower the activation barrier, accelerating the reaction. nih.govacs.org

Table 2: Calculated Transition State Geometries and Activation Barriers for Tetrazole Formation (Representative Data)

| Reactants | TS Bond Length C-N (Å) | TS Bond Length N-N (Å) | Activation Barrier (kcal/mol) | Reference |

| MeCN + MeN₃ | 1.85 | 2.21 | 25.4 | acs.org |

| FCN + HN₃ | 1.80 | 2.40 | 18.1 | acs.org |

| MeSO₂CN + N₃⁻ | 1.50 | 2.44 | 12.9 | acs.org |

Note: This table presents representative data from DFT calculations on model systems to illustrate the characterization of transition states in tetrazole-forming reactions.

Computational Studies on Reaction Selectivity and Stereochemistry

Computational methods are invaluable for predicting and explaining the selectivity of chemical reactions. For 5-substituted-1H-tetrazoles, a key aspect of their reactivity is the regioselectivity observed during N-alkylation, which can yield either 1,5- or 2,5-disubstituted products. rsc.orgmdpi.com

DFT calculations can be used to model the alkylation reaction of the this compound anion with an alkylating agent. The reaction can proceed through two different pathways, leading to the two possible regioisomers. By calculating the activation energies for both pathways, the kinetic product can be predicted. The pathway with the lower activation barrier will be favored, leading to the major product. colab.ws

Studies on similar systems have shown that the nucleophilicity of the different nitrogen atoms in the tetrazole anion plays a key role. mdpi.com Theoretical parameters such as atomic charges, electrostatic potential maps, and the energies of the highest occupied molecular orbital (HOMO) are analyzed to assess the nucleophilic character of each nitrogen atom. mdpi.com In many cases, the N2 atom is found to be more nucleophilic than the N1 atom, leading to the preferential formation of the 2,5-disubstituted isomer. mdpi.com Furthermore, the thermodynamic stability of the final products can be calculated. By comparing the energies of the 1,5- and 2,5-isomers, the thermodynamically favored product can be identified. colab.ws In instances where the reaction is reversible or run under conditions that allow for equilibration, the product distribution will be governed by thermodynamic control. colab.ws These computational insights are crucial for designing synthetic routes that selectively yield the desired isomer. rsc.org

Reactivity, Reaction Mechanisms, and Transformation Pathways

Electrophilic and Nucleophilic Reactions of the Tetrazole Ring System

The electronic character of the tetrazole ring, influenced by the isopropyl group at the N1 position and the methylthio group at the C5 position, governs its reactivity towards electrophiles and nucleophiles.

Substitutions at the Tetrazole Nitrogen Atoms

The tetrazole ring possesses multiple nitrogen atoms which can act as nucleophilic centers. The alkylation of the parent compound, 5-(methylthio)-1H-tetrazole, demonstrates the competitive nucleophilicity of the different nitrogen atoms. Due to tautomerism between the 1H and 2H forms, alkylation reactions can lead to a mixture of N1 and N2 substituted products. For instance, alkylation with alkyl bromides often results in a nearly equimolar mixture of 1- and 2-alkylated isomers. rsc.org However, regioselectivity can be achieved under different reaction conditions. Mitsunobu alkylation with alcohols, for example, shows high regioselectivity for the 2-alkylated product. rsc.org This suggests that the specific electrophile and reaction conditions play a crucial role in directing substitution to a particular nitrogen atom. The lone pair electrons on the sp² hybridized nitrogen atoms (N3 and N4) are generally less available for electrophilic attack as they are part of the aromatic π-system, but they are known to participate in intermolecular interactions such as hydrogen bonding. nih.gov

Reactivity of the Sulfur Atom in the Methylthio Group

The sulfur atom of the methylthio group is a key site for nucleophilic reactions. The thiol precursor, 5-mercapto-1H-tetrazole, exhibits ambident nucleophilic character, capable of reacting at either the sulfur atom (S-alkylation) or a ring nitrogen atom (N-alkylation). nih.gov In the case of 1-isopropyl-5-(methylthio)-1H-tetrazole, the sulfur atom retains its nucleophilic properties.

Thiol-based nucleophiles derived from tetrazoles, such as 1-methyl-1H-tetrazole-5-thiol, readily participate in nucleophilic ring-opening reactions of strained systems like aziridines and epoxides. mdpi.comsemanticscholar.orgresearchgate.net These reactions proceed via an SN2 pathway, where the sulfur atom attacks a sterically accessible carbon, leading to the formation of a new carbon-sulfur bond. mdpi.com Furthermore, the sulfur atom in related 5-(alkylthio)tetrazoles can be targeted by electrophiles. For example, tetrazole-5-thiols react with electrophilic monofluoromethylating agents to yield 5-(fluoromethylthio)tetrazole derivatives. cas.cn

Rearrangement Reactions and Tautomerism Studies

The structural dynamics of this compound are characterized by tautomerism and its susceptibility to rearrangement under energetic conditions.

Investigations into Tautomeric Forms of the Tetrazole System

For N-unsubstituted 5-substituted tetrazoles, two primary tautomeric forms exist: the 1H and 2H tautomers. nih.gov In solution, the 1H form is typically the predominant species. nih.gov The presence of these tautomers is critical during synthesis, as alkylation of 5-(methylthio)-1H-tetrazole can yield both N1 and N2 isomers. rsc.org The ratio of these isomers is influenced by the alkylating agent and reaction conditions. Once the isopropyl group is installed at the N1 position, as in this compound, the tautomeric equilibrium is fixed. However, understanding this underlying tautomerism is essential for comprehending the synthesis and potential side products. Theoretical calculations indicate that a third tautomer, the 5H form, is significantly higher in energy and has not been experimentally observed. researchgate.net

Thermally and Photochemically Induced Rearrangements, including Denitrogenation

A significant reaction pathway for tetrazoles is their rearrangement upon thermal or photochemical stimulation, which often involves the extrusion of molecular nitrogen (denitrogenation). rsc.org This process generates highly reactive nitrile imine intermediates. The presence of the methylthio group at the C5 position is crucial for the photochemical reactivity of 2-alkyl-5-(methylthio)tetrazoles. It shifts the UV absorbance to a longer wavelength, facilitating photoinduced denitrogenation without requiring an aryl substituent, which was previously thought to be necessary. rsc.org Upon irradiation with UV light, these tetrazoles undergo facile denitrogenation to form the corresponding nitrile imines. rsc.org This intermediate can then undergo further reactions, most notably cycloadditions.

Cycloaddition and Ring-Opening Reactions Involving the Tetrazole Core

The tetrazole ring can act as a precursor for 1,3-dipoles, which are valuable synthons in cycloaddition reactions.

Below is a table summarizing the key reactive properties discussed:

| Reaction Type | Reacting Moiety | Description | Key Products/Intermediates |

| Nucleophilic Substitution | Tetrazole Nitrogen Atoms | Alkylation can occur at N1 or N2 on the parent tetrazole due to tautomerism. rsc.org | N1- and N2-alkylated tetrazoles |

| Nucleophilic Attack | Sulfur Atom | The sulfur of the methylthio group can act as a nucleophile, for example, in ring-opening reactions of epoxides or aziridines. mdpi.comsemanticscholar.org | Thioether-linked compounds |

| Electrophilic Attack | Sulfur Atom | The thiol precursor can be attacked by electrophiles like monofluoromethylating agents. cas.cn | S-functionalized tetrazoles |

| Photochemical Rearrangement | Tetrazole Ring | UV irradiation induces extrusion of N₂ (denitrogenation). rsc.org | Nitrile imine intermediate |

| 1,3-Dipolar Cycloaddition | Nitrile Imine Intermediate | The in situ generated nitrile imine reacts with alkenes or other dipolarophiles. rsc.orgnih.gov | Pyrazolines, polycyclic systems |

[3+2] Cycloaddition Reactivity with External Reagents

While many tetrazoles are formed via [3+2] cycloaddition of azides and nitriles, the tetrazole ring itself can serve as a precursor to 1,3-dipolar species for subsequent cycloaddition reactions. nih.gov Specifically, 1-alkyl-5-(methylthio)-1H-tetrazoles are effective synthons in photoinduced intramolecular nitrile imine-alkene 1,3-dipolar cycloadditions. nih.gov

The key to this reactivity is the 5-(methylthio) substituent. This group red-shifts the UV absorbance of the tetrazole ring, allowing for facile photoinduced denitrogenation (loss of N₂) under mild UV irradiation (e.g., 300 nm). nih.gov This process was previously thought to require at least one aryl substituent on the tetrazole. The extrusion of nitrogen generates a highly reactive nitrile imine intermediate. If an alkene moiety is present elsewhere in the molecule, this nitrile imine undergoes a rapid intramolecular [3+2] cycloaddition to form polycyclic pyrazoline products. nih.gov This transformation highlights the role of the tetrazole as a stable precursor to a transient 1,3-dipole, which then engages with an external reagent (in this case, an intramolecular alkene).

The general mechanism for this photoinduced transformation is outlined below:

Photoactivation: The tetrazole absorbs UV light, leading to an excited state.

Denitrogenation: The excited tetrazole undergoes ring cleavage, releasing a molecule of nitrogen gas (N₂).

Nitrile Imine Formation: A transient, high-energy nitrile imine intermediate is formed.

[3+2] Cycloaddition: The nitrile imine (the 1,3-dipole) reacts with a dipolarophile, such as an alkene, to form a five-membered pyrazoline ring.

This reactivity platform has been successfully applied to the synthesis of complex alkaloid natural products, demonstrating its utility. nih.gov

Ring-Opening Pathways and Product Characterization

The primary transformation pathway for this compound under photochemical conditions is the ring-opening reaction described above. The process involves the irreversible loss of dinitrogen to generate a nitrile imine, which is the key reactive intermediate. nih.govnih.gov

The characterization of the final products depends on the nature of the trapping agent for the nitrile imine. In the context of intramolecular reactions with an appended alkene chain, the products are polycyclic pyrazolines. Research on analogous 2-alkyl-5-(methylthio)tetrazoles has shown that these cycloadditions proceed with excellent diastereoselectivity. nih.gov The structure and stereochemistry of the resulting pyrazoline products are confirmed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. The versatility of the methylthio group is a significant feature, as it can be subsequently converted into various other functionalities after the cycloaddition is complete. nih.gov

The table below summarizes the transformation of 5-(methylthio)tetrazoles into polycyclic pyrazolines via this pathway.

| Reactant Class | Transformation Pathway | Intermediate | Product Class | Key Features |

|---|---|---|---|---|

| Alkene-Tethered 1-Alkyl-5-(methylthio)-1H-tetrazoles | Photoinduced Intramolecular [3+2] Cycloaddition | Nitrile Imine | Polycyclic Pyrazolines | High diastereoselectivity; Enabled by methylthio group; Versatile synthetic application nih.gov |

Metal Coordination Chemistry and Complex Formation Studies

The tetrazole ring, with its multiple nitrogen atoms, is an excellent ligand for coordinating with transition metals. The presence of the 5-(methylthio) group in this compound adds further complexity and potential to its ligand properties.

Ligand Properties of this compound towards Transition Metals

1-substituted tetrazoles typically coordinate to metal centers through the N4 atom, which is sterically accessible and possesses a lone pair of electrons. However, the sulfur atom of the methylthio group also presents a potential soft donor site for coordination. This allows this compound to act as either a monodentate or a bidentate ligand.

Monodentate Coordination: Coordination occurs solely through the N4 nitrogen atom.

Bidentate (Chelating) Coordination: The ligand could potentially form a five-membered chelate ring by coordinating through both the N4 nitrogen and the S atom of the methylthio group.

Bridging Coordination: The ligand can bridge two metal centers, for example, by coordinating through N3 and N4 to one metal and the sulfur atom to another, or by bridging through the N3 and N4 atoms to different metal centers.

Studies on closely related compounds, such as 5-(allylthio)-1-phenyl-1H-tetrazole, have provided insight into this behavior. In copper(I) complexes, this ligand was found to act as a tridentate bridging ligand, connecting two copper atoms via the N3 and N4 atoms, with an additional interaction through the π-system of the allyl group. lnu.edu.ua This demonstrates the versatile coordination capacity of 5-thio-substituted tetrazoles. For this compound, the most probable modes would involve N4 and/or S coordination, making it a versatile building block for coordination polymers and metal-organic frameworks (MOFs). arkat-usa.org

Synthesis and Characterization of Metal Complexes for Catalytic Applications

The synthesis of metal complexes with tetrazole-based ligands can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, copper(I) complexes of 5-(allylthio)-1-phenyl-1H-tetrazole have been synthesized using alternating current electrochemical techniques. lnu.edu.ua

The characterization of such complexes is performed using a suite of analytical methods:

X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and coordination geometry.

Infrared (IR) Spectroscopy: To observe shifts in vibrational frequencies upon coordination.

NMR Spectroscopy: To characterize the ligand environment in solution.

Elemental Analysis: To confirm the empirical formula of the complex.

A study on a related copper(I) complex with 5-(allylthio)-1-phenyl-1H-tetrazole revealed a dimeric cationic structure where two ligands bridge two metal centers. lnu.edu.ua The copper atoms exhibited a trigonal pyramidal coordination environment. The table below summarizes the crystallographic data for this analogous complex, which serves as a model for potential complexes of this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.4353(7) |

| b (Å) | 10.9125(7) |

| c (Å) | 12.9389(9) |

| β (°) | 99.064(2) |

| Volume (ų) | 1455.02(17) |

While specific catalytic applications for complexes of this compound are not extensively documented, the presence of a thioether-tetrazole framework is significant. Thioether-containing ligands are known to stabilize metal centers and are crucial in various catalytic activities, including C-H activation and hydrogenation reactions. researchgate.netnih.gov Similarly, transition metal complexes with tetrazole ligands have been explored for diverse applications. nih.gov Therefore, metal complexes derived from this compound are promising candidates for investigation in catalysis.

Future Directions and Emerging Research Avenues for 1 Isopropyl 5 Methylthio 1h Tetrazole

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 1-Isopropyl-5-(methylthio)-1H-tetrazole and its derivatives is expected to pivot towards greener and more efficient methodologies, moving away from traditional methods that may involve hazardous reagents or harsh conditions. dntb.gov.uaorganic-chemistry.org Research will likely focus on multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of eco-friendly solvents and catalysts. bohrium.commdpi.com

Green Chemistry Approaches: The principles of green chemistry are increasingly integral to modern synthetic chemistry. For tetrazoles, this includes the use of water as a solvent, which has been demonstrated in the synthesis of related 1-methyl-1H-tetrazole-5-thiol derivatives under mild conditions. mdpi.com Another promising avenue is the Ugi-azide four-component reaction (UA-4CR), a powerful MCR that allows for the rapid assembly of 1,5-disubstituted tetrazoles in a single step, often with high atom economy. mdpi.comacs.orgnih.gov The application of this method could streamline the synthesis of a library of analogs based on the this compound scaffold. Nanomaterial-based catalysts are also emerging as a highly efficient and recyclable option for tetrazole synthesis, offering an environmentally benign alternative to homogeneous catalysts. rsc.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been established as a valuable tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. researchgate.net Its application to the synthesis of tetrazole derivatives could significantly enhance the efficiency of forming the heterocyclic core of this compound.

| Methodology | Key Advantages | Potential Application for Target Compound | Relevant Research Focus |

|---|---|---|---|

| Ugi-Azide Multicomponent Reaction | High efficiency, atom economy, rapid access to diverse structures. mdpi.comacs.org | One-pot synthesis from an isopropyl amine, an isocyanide, an aldehyde, and an azide (B81097) source. | Optimization of reaction conditions for sulfur-containing components. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. researchgate.net | Acceleration of the key [3+2] cycloaddition step to form the tetrazole ring. | Solvent-free or high-boiling point green solvent conditions. |

| Aqueous Synthesis | Environmentally benign, safe, and cost-effective. mdpi.com | Nucleophilic substitution or ring-forming reactions in water. | Development of water-tolerant catalytic systems. |

| Nanocatalysis | High activity, selectivity, and catalyst recyclability. rsc.orgresearchgate.net | Use of magnetic or solid-supported nanocatalysts for cycloaddition. | Synthesis of novel, stable catalysts for tetrazole formation. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic pathways described above, a deeper understanding of reaction kinetics, mechanisms, and the influence of process variables is essential. Advanced, in-situ spectroscopic techniques are poised to provide this critical information in real-time.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Techniques like ReactIR™ allow for the continuous monitoring of reactions as they occur, directly within the reaction vessel. mt.commt.comresearchgate.net By tracking the vibrational frequencies of functional groups, researchers can observe the consumption of reactants (e.g., the disappearance of the characteristic azide peak around 2100 cm⁻¹), the formation of intermediates, and the appearance of the final tetrazole product. youtube.comnih.gov This data enables the rapid determination of reaction endpoints and the generation of kinetic profiles, facilitating swift process optimization. documentsdelivered.com

| Spectroscopic Technique | Parameter Monitored | Information Gained | Application in Synthesis Monitoring |

|---|---|---|---|

| In-situ FTIR (ReactIR) | Vibrational band intensity (e.g., N₃ stretch, C=N stretch) | Reaction kinetics, mechanism, detection of intermediates, endpoint determination. youtube.com | Tracking the conversion of an azide and a nitrile precursor to the tetrazole ring. |

| In-situ NMR Spectroscopy | Chemical shifts and signal integration | Structural elucidation of intermediates, regioselectivity, reaction progress. | Distinguishing between 1H and 2H tetrazole isomers during synthesis. |

| Raman Spectroscopy | Molecular vibrational modes | Real-time analysis of crystalline forms, polymorphism, and reactions in aqueous media. | Monitoring reactions where water is used as a green solvent. |

Integration with Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research by accelerating the design-synthesize-test cycle. nih.govnih.gov For this compound, these computational tools offer a powerful approach to design novel analogs and predict their properties before committing to laborious and expensive laboratory synthesis.

Compound Design and Optimization: Generative AI models can design vast virtual libraries of novel tetrazole derivatives based on the core scaffold of the target compound. These models can be trained to optimize for specific endpoints, such as enhanced binding affinity to a biological target or improved material properties. nih.gov

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning, can accurately predict a wide range of molecular properties. chemrxiv.org This includes physicochemical properties (solubility, lipophilicity), ADME (Absorption, Distribution, Metabolism, Excretion) profiles for potential drug candidates, and material characteristics like thermal stability. nih.govrsc.org For instance, ML models have been successfully used to predict the ligand-binding affinity of novel tetrazole derivatives and the thermal stability of nitrogen-rich compounds. nih.govrsc.org This predictive capability allows researchers to prioritize the synthesis of compounds with the highest probability of success. sciencedaily.com

Expansion into Novel Areas of Catalysis and Materials Chemistry

The unique structural features of this compound make it a promising candidate for applications beyond traditional medicinal chemistry, particularly in catalysis and advanced materials. lifechemicals.com

Catalysis: The tetrazole ring contains four nitrogen atoms that are excellent coordination sites for metal ions, making tetrazole derivatives valuable ligands in coordination chemistry and catalysis. researchgate.net The presence of the sulfur atom in the methylthio group of this compound provides an additional potential binding site, opening the door to its use as a bidentate or bridging ligand for creating novel metal complexes with unique catalytic activities.

Materials Chemistry: Tetrazole-based compounds are known for their high nitrogen content and thermal stability, properties that make them attractive for the development of high-energy materials. guidechem.comrsc.org Furthermore, the coordinating ability of the tetrazole ring has been exploited to construct functional materials like metal-organic frameworks (MOFs) for gas storage and separation. lifechemicals.com Polymers incorporating tetrazole fragments have also been shown to be highly effective at capturing CO₂. lifechemicals.com The specific isopropyl and methylthio substituents on the target molecule could be used to fine-tune the porosity, stability, and selectivity of such materials.

Addressing Fundamental Questions in Tetrazole Reactivity and Stability

Despite their wide use, fundamental questions regarding the reactivity, stability, and electronic structure of tetrazoles remain. This compound can serve as a valuable model system to probe these questions.

Reactivity and Photochemistry: Research on 2-alkyl-5-(methylthio)tetrazoles has shown that the methylthio group plays a key role in facilitating photoinduced denitrogenation to form reactive nitrile imine intermediates. researchgate.netnih.govnih.gov These intermediates can then undergo highly stereoselective intramolecular cycloaddition reactions. nih.govnih.gov Studying this compound could provide deeper insights into the mechanism of this "photoclick" reaction, expanding its synthetic utility.

Q & A

Q. What are the standard synthetic routes for 1-Isopropyl-5-(methylthio)-1H-tetrazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cycloaddition of nitriles with sodium azide in the presence of a catalyst. For example, continuous flow technology enhances safety and efficiency by improving heat transfer and reducing reaction time compared to batch methods . Solvent choice (e.g., DMF or PEG-400) and temperature (70–80°C) are critical for optimizing yield, as higher temperatures may promote side reactions . Catalysts like nano-TiCl4·SiO2 or Bleaching Earth Clay (pH 12.5) improve regioselectivity and reduce byproducts .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features should researchers expect?

Key techniques include:

- ¹H NMR : A singlet for the methylthio (-SCH₃) group at δ 2.5–2.7 ppm and a multiplet for the isopropyl group at δ 1.2–1.5 ppm .

- IR : Stretching vibrations for the tetrazole ring (~1450 cm⁻¹) and C-S bond (650–700 cm⁻¹) .

- X-ray diffraction : Monoclinic crystal structure with intermolecular interactions (e.g., N···H, C···H) stabilizing the lattice .

Q. What safety precautions are necessary when handling this compound?

Acute toxicity studies in rodents indicate intramuscular LDLo values of 200 mg/kg, with convulsions as a primary toxic effect . Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or dermal exposure. Waste should be neutralized with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in literature regarding optimal synthesis conditions for 5-substituted tetrazoles?

Discrepancies often arise from catalyst selection and solvent systems. For example:

- Catalyst efficiency : Nano-TiCl4·SiO2 offers higher yields (85–90%) compared to traditional ZnBr₂ (70–75%) but requires rigorous moisture control .

- Solvent effects : Polar aprotic solvents (DMF, THF) favor cycloaddition but may decompose tetrazoles at elevated temperatures. Continuous flow systems mitigate this by enabling rapid heating/cooling cycles .

- Methodology : Validate protocols using kinetic studies (e.g., Bronsted α = 0.7 for azide-nitrile reactions) to identify rate-limiting steps .

Q. What computational tools are recommended for predicting the thermal stability and energetic properties of this compound?

- Thermal decomposition : Use differential scanning calorimetry (DSC) coupled with EXPLO5 V6.03 to model exothermic decomposition pathways (e.g., radical formation at 200–250°C) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N···H, Cl···H) using Crystal Explorer 17 to predict crystal packing stability .

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) to assess susceptibility to detonation .

Q. How does this compound compare to other activators in phosphoramidite alcoholysis, and what mechanistic insights exist?

This compound acts as a Brønsted acid catalyst, with a pKa ~4.5, making it more efficient than 1H-tetrazole (pKa ~4.8) but less acidic than 5-nitro-1H-tetrazole (pKa ~3.2). Its methylthio group enhances solubility in non-polar solvents, improving reaction homogeneity. Kinetic studies show a linear free-energy relationship (Bronsted α = 0.7), indicating proton transfer is rate-limiting .

Q. What strategies can address challenges in scaling up synthesis while maintaining purity?

- Continuous flow reactors : Reduce exotherm risks and improve mass transfer for gram-scale production .

- Purification : Use recrystallization in aqueous acetic acid to remove unreacted nitriles or azides .

- Analytical monitoring : Implement inline FTIR or HPLC to track reaction progress and detect intermediates .

Q. How do substituents (e.g., isopropyl vs. aryl groups) affect the compound’s reactivity and applications?

- Steric effects : The isopropyl group increases steric hindrance, reducing nucleophilic attack on the tetrazole ring compared to smaller substituents (e.g., methyl) .

- Electronic effects : Methylthio (-SCH₃) enhances electron density at the tetrazole N1 position, improving catalytic activity in cycloadditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.